5-(4-Hydroxyphenyl)morpholin-3-one
Description
Overview of Morpholin-3-one (B89469) Core Structures in Medicinal Chemistry Research
The morpholine (B109124) ring is a heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.gov It is considered a "privileged structure" because this scaffold can bestow selective affinity for a wide range of receptors and is an integral component of the pharmacophore for certain enzyme inhibitors. nih.gov The morpholine ring's versatility and the ease with which it can be synthesized make it a valuable building block in the creation of new bioactive molecules. nih.gov
Within the broader family of morpholine-containing compounds, the morpholin-3-one core represents a particularly interesting scaffold for researchers. This structure is a key component in a variety of biologically active compounds. For instance, a series of novel morpholin-3-one fused quinazoline (B50416) derivatives have been synthesized and evaluated as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Some of these compounds demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, as well as strong antiproliferative effects against human cancer cell lines. nih.gov
The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates. nih.gov The presence of the oxygen atom and the weakly basic nitrogen atom can enhance solubility and permeability across biological membranes, including the blood-brain barrier. acs.org The morpholin-3-one structure specifically has been incorporated into various molecular designs to explore its potential in different therapeutic areas.
Table 1: Examples of Morpholine and Morpholin-3-one Derivatives in Research
| Compound Class | Target/Activity | Research Focus |
|---|---|---|
| Morpholin-3-one fused quinazolines | EGFR Tyrosine Kinase | Investigated as potential anti-cancer agents, specifically for non-small cell lung cancer. nih.gov |
| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | Designed as potential anticancer agents targeting angiogenesis in colon cancer. acs.org |
| Thiazolylhydrazone derivatives with morpholine | Acetylcholinesterase Inhibition | Studied as potential agents for Alzheimer's disease. nih.gov |
Historical Context of Related Heterocyclic Compounds in Academic Drug Discovery
Heterocyclic chemistry is a fundamental pillar of medicinal chemistry, with a rich history dating back to the early 19th century. numberanalytics.com The initial discoveries in this field included simple five- and six-membered rings like furan, pyrrole (B145914), and pyridine (B92270). numberanalytics.com The unique properties of these compounds, such as aromaticity, sparked significant scientific interest. numberanalytics.com
Initially, the application of heterocyclic compounds was largely in the dye industry, with compounds like indigo (B80030) being used for their vibrant colors. numberanalytics.com However, their structural ubiquity in nature, forming the core of essential biomolecules like amino acids, vitamins, and nucleic acids, quickly pointed towards their immense biological significance. researchgate.netijsrtjournal.com More than 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. nih.gov
The evolution of synthetic methodologies, particularly the advent of metal-catalyzed cross-coupling reactions, has dramatically expanded the ability of chemists to create a vast diversity of functionalized heterocyclic compounds. nih.govresearchgate.net This has allowed for the systematic modification of lead compounds, many of which were originally isolated from natural sources, to optimize their therapeutic properties. nih.gov The journey from early discoveries based on natural products and dyes to the rational design of complex heterocyclic drugs illustrates the progress and the ever-expanding importance of this field in the quest for new medicines. researchgate.netrroij.com
Table 2: Timeline of Key Developments in Heterocyclic Chemistry
| Period | Key Development | Significance |
|---|---|---|
| Early 19th Century | Discovery of simple heterocycles (e.g., furan, pyrrole). numberanalytics.com | Marked the beginning of heterocyclic chemistry as a distinct field of study. numberanalytics.com |
| 1850s | Isolation of pyridine and pyrrole from heated bone oil. ijsrtjournal.com | Identification of fundamental heterocyclic structures found in many biological compounds. ijsrtjournal.com |
| Late 19th/Early 20th Century | Use of heterocyclic compounds as dyes (e.g., indigo). numberanalytics.com | First major industrial application of heterocyclic compounds. numberanalytics.com |
| Mid-20th Century | Discovery of the analgesic properties of benzimidazole (B57391) opioids. wikipedia.org | Expansion of heterocyclic scaffolds into synthetic drug development for pain management. wikipedia.org |
Rationale for Investigating 5-(4-Hydroxyphenyl)morpholin-3-one: A Research Perspective
The specific investigation of this compound from a research perspective is driven by the strategic combination of two key structural motifs: the morpholin-3-one scaffold and the 4-hydroxyphenyl group. While direct, extensive research on this exact molecule is not widely published, the rationale for its study can be inferred from the well-documented properties of its constituent parts.
The morpholin-3-one scaffold is a known "privileged structure" in medicinal chemistry. nih.gov Its inclusion in a molecule is often intended to confer favorable pharmacokinetic properties and to act as a core structure for interacting with biological targets. nih.govnih.gov The morpholine ring can improve solubility and metabolic stability, which are crucial attributes for potential drug candidates. nih.govresearchgate.net
The 4-hydroxyphenyl moiety (a phenol (B47542) group) is also a common feature in biologically active compounds. Phenolic compounds are known to engage in crucial hydrogen bonding interactions with protein active sites. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess promising antimicrobial activity against multidrug-resistant pathogens. nih.gov Furthermore, compounds containing a 4-hydroxyphenyl group, such as certain (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, have been designed as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov
Therefore, the rationale for synthesizing and studying this compound is based on the hypothesis that combining these two valuable fragments could lead to a new molecule with interesting biological activities. Researchers would be motivated to explore if the resulting compound exhibits enhanced or novel therapeutic properties, such as anticancer, antimicrobial, or enzyme inhibitory effects, leveraging the established benefits of each component.
Table 3: Functional Rationale of Structural Components
| Structural Component | Key Features in a Research Context | Potential Contribution to Biological Activity |
|---|---|---|
| Morpholin-3-one Scaffold | Privileged heterocyclic structure. nih.gov Improves pharmacokinetic properties (solubility, stability). nih.govresearchgate.net Versatile synthetic building block. nih.gov | Can serve as a core pharmacophore for enzyme inhibition (e.g., kinases). nih.gov May enhance affinity for various biological receptors. nih.gov |
| 4-Hydroxyphenyl Moiety | Capable of forming strong hydrogen bonds. Present in various natural and synthetic bioactive molecules. nih.govnih.gov | Can act as a key interaction point with enzyme active sites. nih.gov Contributes to antioxidant and antimicrobial properties in some contexts. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-(4-hydroxyphenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-3-1-7(2-4-8)9-5-14-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCXKABAJLLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis of 5 4 Hydroxyphenyl Morpholin 3 One
Retrosynthetic Analysis and Key Precursor Identification for 5-(4-Hydroxyphenyl)morpholin-3-one
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The morpholin-3-one (B89469) core can be constructed through various cyclization strategies. A plausible retrosynthetic pathway for this compound is depicted below.
Figure 1: Retrosynthetic Analysis of this compound
In this illustrative retrosynthesis, the target molecule is disconnected at the amide and ether linkages of the morpholinone ring.
Based on this analysis, the key precursors for the synthesis of this compound can be identified. These precursors are fundamental building blocks for the construction of the target molecule.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| (4-Hydroxyphenyl)acetic acid | HO-Ph-CH₂-COOH | Provides the C5-substituent and the C2-carbonyl group of the morpholinone ring. |
| Ethanolamine (B43304) | H₂N-CH₂-CH₂-OH | Forms the N4, C3, and O1 atoms of the morpholinone ring. |
| 4-Hydroxybenzaldehyde | HO-Ph-CHO | An alternative precursor that can be used in multi-component reactions. |
| A protected 2-aminoethanol derivative | e.g., N-Boc-ethanolamine | Allows for controlled reactions and selective functionalization. |
Development and Optimization of Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several pathways, often involving the cyclization of a linear precursor. The development of these pathways focuses on improving yield, purity, and scalability.
A common approach involves the reaction of an α-haloacetyl halide with a substituted ethanolamine, followed by intramolecular cyclization. For the target compound, this would involve the reaction of a derivative of (4-hydroxyphenyl)acetic acid with a suitable ethanolamine derivative.
Another strategy is the reaction of an N-substituted amino alcohol with an activated carboxylic acid or its derivative. For instance, N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide could be cyclized under acidic or basic conditions to yield the desired morpholin-3-one.
Recent advances in the synthesis of morpholin-3-ones have focused on the development of novel reaction designs and efficient catalytic systems. These methods aim to construct the morpholinone core with high efficiency and selectivity.
One innovative approach involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org This chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols provides access to C3-substituted morpholinones. acs.org
The use of multicomponent reactions (MCRs) has also emerged as a powerful tool for the de novo synthesis of highly substituted morpholines and piperazines. acs.org An Ugi-type MCR followed by an intramolecular SN2 reaction can assemble the morpholine (B109124) ring from simple, readily available starting materials. acs.org This strategy offers a high degree of diversity and allows for the introduction of various substituents. acs.org
Catalyst development has played a crucial role in advancing morpholin-3-one synthesis. For example, rhodium(II) acetate (B1210297) has been utilized to catalyze intermolecular O–H and intramolecular N–H carbene insertions for the synthesis of morpholin-3-one carboxylates. researchgate.net Organocatalysts, such as cinchonidine-derived squaramide, have been employed in asymmetric [3+3]-cycloadditions to produce enantiomerically enriched functionalized morpholin-3-ones. researchgate.net
The C5 position of this compound is a stereocenter, making stereoselective and enantioselective synthesis a critical area of research. The development of methods to control the stereochemistry at this position is essential for accessing specific stereoisomers, which may exhibit different biological activities.
Enantioselective synthesis of morpholinones has been achieved through various catalytic methods. A notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, which proceeds with high enantioselectivity. acs.org While this method targets the C3 position, similar principles could be adapted for stereocontrol at C5.
Another approach involves the use of chiral auxiliaries. For instance, Evans chemistry has been employed in the stereoselective synthesis of related hydroxypropanoic acid derivatives, which could serve as chiral precursors for the target molecule. nih.gov
Biocatalysis offers a promising avenue for the enantioselective synthesis of morpholine derivatives. Imine reductases (IREDs) have been successfully used in the large-scale synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine with high yield and excellent enantioselectivity. digitellinc.com A similar biocatalytic reductive amination strategy could potentially be developed for the synthesis of chiral this compound.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Catalyst/Auxiliary | Key Features | Potential Application to Target Compound |
| Asymmetric Catalysis | Chiral Phosphoric Acid | Domino [4+2] heteroannulation and 1,2-aryl/alkyl shift; high enantioselectivity for C3-substitution. acs.org | Adaptation of the catalytic system for stereocontrol at the C5 position. |
| Chiral Auxiliary | Evans Oxazolidinones | Aldol reaction with a chiral auxiliary to control stereochemistry, followed by auxiliary removal. nih.gov | Synthesis of a chiral precursor containing the 4-hydroxyphenyl group and the desired stereocenter. |
| Biocatalysis | Imine Reductase (IRED) | High enantioselectivity and scalability for the synthesis of chiral amines. digitellinc.com | Enantioselective reductive amination of a suitable keto-precursor to establish the chiral center at C5. |
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize environmental impact. jddhs.commdpi.com For the production of this compound, several green approaches can be considered.
The use of greener solvents is a key aspect of sustainable synthesis. Reactions performed in water or a mixture of water and a water-miscible solvent can significantly reduce the environmental footprint. google.com For instance, the catalytic hydrogenation of a nitro-precursor to an amino-precursor for a related morpholinone has been successfully carried out in an aqueous medium. google.com
Atom economy can be maximized by employing catalytic methods and avoiding the use of stoichiometric reagents. jddhs.com The development of catalytic hydrogenations to replace reductions with metal hydrides is a step in this direction. google.com Furthermore, one-pot procedures, where multiple reaction steps are carried out in the same vessel, can reduce waste and improve efficiency. google.com
The use of renewable starting materials is another important consideration. jddhs.com While not directly applicable to the core aromatic structure of the target compound, the use of bio-derived solvents and reagents where possible can contribute to a more sustainable process.
Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Morpholin-3-one Libraries
Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds for drug discovery. numberanalytics.comynu.edu.cn These techniques can be applied to the synthesis of diverse morpholin-3-one libraries.
In a solid-phase approach, a suitable starting material is attached to a solid support, such as a resin. nih.gov Subsequent reactions are carried out on the resin-bound substrate, and excess reagents and byproducts are easily removed by filtration. nih.gov For the synthesis of a morpholin-3-one library, an amino acid like serine or threonine can be immobilized on the resin and then elaborated to form the morpholinone scaffold. nih.gov
Combinatorial synthesis, particularly the split-and-mix method, allows for the creation of large and diverse libraries of compounds. ynu.edu.cn By systematically varying the building blocks at different positions of the morpholin-3-one scaffold, a wide range of derivatives can be synthesized. For example, different substituted benzaldehydes and amino alcohols could be used in a multicomponent reaction to generate a library of 5-aryl-morpholin-3-ones.
These library synthesis strategies are invaluable for structure-activity relationship (SAR) studies, enabling the rapid identification of compounds with optimized properties.
Design, Synthesis, and Exploration of 5 4 Hydroxyphenyl Morpholin 3 One Analogs and Derivatives
Rational Design Principles for Modulating 5-(4-Hydroxyphenyl)morpholin-3-one Structure
The design of novel analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the compound's pharmacological profile. These principles include modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacements in Morpholin-3-one (B89469) Derivatives
Scaffold hopping is a computational or experimental strategy that aims to identify novel molecular cores that can mimic the biological activity of a known active compound. This approach is particularly useful for discovering new chemical series with improved properties or for navigating around existing intellectual property. In the context of this compound, scaffold hopping could involve replacing the morpholin-3-one ring with other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features.
Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. For the this compound scaffold, potential bioisosteric replacements could include:
Hydroxyphenyl group: This group is a key hydrogen bond donor and can be replaced with other moieties capable of similar interactions, such as a hydroxypyridinyl, a carboxamide, or a sulfonamide group.
Morpholin-3-one ring: The lactam functionality within the morpholin-3-one ring can be replaced with other groups like a lactone or a cyclic sulfamide. The ether oxygen can also be replaced with a thioether or an amino group to probe the impact on activity and physical properties.
A review of morpholine (B109124) derivatives highlights that substitutions on the morpholine ring, particularly with aromatic groups containing halogens, can significantly influence their biological activity.
Conformational Analysis and Structure-Based Design of Analogs
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design potent and selective inhibitors. If the biological target of this compound is known, SBDD can be a powerful tool for designing novel analogs. Molecular docking studies can predict the binding mode of the parent compound and guide the design of new derivatives with improved interactions with the active site. For instance, in the design of other heterocyclic inhibitors, docking studies have been instrumental in identifying key interactions and rationalizing the SAR.
Synthetic Strategies for Diverse this compound Derivative Libraries
The synthesis of a diverse library of this compound derivatives is essential for exploring the SAR and identifying lead compounds. A general synthetic approach would involve the construction of the morpholin-3-one core followed by the introduction of the hydroxyphenyl group and other desired substituents.
A plausible synthetic route to this compound could start from a suitable amino alcohol. For example, the synthesis of other substituted morpholines has been achieved from enantiomerically pure amino alcohols, with a key step being a palladium-catalyzed carboamination reaction.
A hypothetical synthetic scheme for generating a library of this compound analogs is presented below:
Scheme 1: Hypothetical Synthesis of this compound Analogs
Step 1: Synthesis of the Morpholin-3-one Core. A substituted amino alcohol can be reacted with an α-haloacetyl halide to form an intermediate that can be cyclized to the corresponding morpholin-3-one.
Step 2: Introduction of the Phenyl Group. A Suzuki or Buchwald-Hartwig cross-coupling reaction can be employed to attach a substituted phenyl group at the 5-position of the morpholin-3-one ring. The use of a boronic acid or an amine on the phenyl ring allows for the introduction of various substituents.
Step 3: Functional Group Interconversion. The substituents on the phenyl ring can be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a diverse set of analogs.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
SAR studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for potency and selectivity.
Positional Scanning and Substituent Effects on Biological Activity
Positional scanning involves systematically introducing a range of substituents at different positions of the lead molecule. For this compound, this would involve modifying both the hydroxyphenyl ring and the morpholin-3-one core.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | R1 (Phenyl Ring) | R2 (Morpholine N) | Biological Activity (IC50, µM) |
| 1 | 4-OH | H | 5.2 |
| 2 | 4-OCH3 | H | 10.8 |
| 3 | 4-F | H | 2.1 |
| 4 | 3-Cl, 4-OH | H | 0.8 |
| 5 | 4-OH | CH3 | 7.5 |
| 6 | 4-OH | Benzyl | 15.2 |
This data is hypothetical and for illustrative purposes only.
Based on general SAR principles observed in similar heterocyclic scaffolds, we can hypothesize the following trends:
The 4-hydroxyl group on the phenyl ring is likely a key pharmacophoric feature, and its replacement with a methoxy (B1213986) group (Compound 2) might decrease activity due to the loss of a hydrogen bond donor.
Introduction of a small, electron-withdrawing group like fluorine at the 4-position (Compound 3) could enhance potency.
Substitution with a chlorine atom at the 3-position of the phenyl ring (Compound 4) might lead to a significant increase in activity, possibly through favorable hydrophobic interactions.
Substitution on the morpholine nitrogen (Compounds 5 and 6) could modulate the compound's properties, with small alkyl groups potentially being tolerated while larger groups might be detrimental to activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
A typical QSAR study involves the following steps:
Data Set Preparation: A dataset of this compound analogs with their corresponding biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
For the this compound series, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods generate 3D contour maps that visualize the regions around the molecules where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent analogs.
Mechanistic Investigations and Molecular Interactions of 5 4 Hydroxyphenyl Morpholin 3 One
Target Identification and Validation Methodologies for 5-(4-Hydroxyphenyl)morpholin-3-one
The initial step in understanding the biological effects of any compound is the identification and validation of its molecular targets. For this compound, this process would involve a combination of computational and experimental approaches to pinpoint the proteins or other macromolecules with which it interacts to elicit a biological response.
Proteomic and Interactomic Approaches in Elucidating Molecular Targets
Modern proteomic and interactomic techniques offer powerful tools for unbiased target discovery. Chemical proteomics, for instance, could be employed to isolate and identify the binding partners of this compound from a complex biological sample, such as a cell lysate. This often involves immobilizing a derivatized version of the compound onto a solid support to "pull down" interacting proteins, which are then identified by mass spectrometry.
Another approach is thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding. This method can provide insights into direct target engagement within a cellular context. Computational methods, such as molecular docking and virtual screening against protein structure databases, could also be used to predict potential targets based on the three-dimensional structure of this compound.
Biochemical Assays for Elucidating Enzyme Inhibition and Receptor Binding
Once potential targets are identified, their interaction with this compound must be validated and characterized using biochemical assays. If a target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if inhibition occurs. Standard enzyme kinetics assays would be used to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (K_i).
For receptor targets, radioligand binding assays or surface plasmon resonance (SPR) could be utilized to measure the affinity and kinetics of the binding interaction. These assays provide quantitative data on how strongly and how quickly the compound binds to its target, which is crucial for understanding its potential potency.
Molecular Mechanism of Action Elucidation for this compound at Cellular Level
Following target identification, the focus shifts to understanding how the interaction between this compound and its target(s) translates into a cellular response.
Cellular Pathway Analysis and Signaling Cascade Modulation
Upon binding to its target, a compound can modulate various cellular pathways. To investigate this for this compound, researchers would treat cultured cells with the compound and monitor changes in key signaling pathways. Techniques such as Western blotting or ELISA could be used to measure the phosphorylation status or expression levels of proteins known to be involved in specific cascades. For example, if the compound were to target a kinase, downstream substrates of that kinase would be examined for changes in their phosphorylation state.
Gene Expression Profiling and Transcriptomic Studies in Response to this compound
The effects of a compound on cellular signaling often lead to changes in gene expression. Transcriptomic studies, such as microarray analysis or RNA sequencing (RNA-Seq), would provide a global view of the genes that are up- or down-regulated in response to treatment with this compound. The resulting gene expression signature can offer clues about the compound's mechanism of action and the cellular processes it affects. Bioinformatic analysis of this data can help to identify enriched pathways and biological functions that are modulated by the compound.
Kinetic and Thermodynamic Characterization of this compound Binding
A detailed understanding of the binding interaction between a compound and its target requires the characterization of its kinetic and thermodynamic properties.
Isothermal titration calorimetry (ITC) is a powerful technique that can directly measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), as well as the binding affinity (K_D). This information provides a complete thermodynamic profile of the interaction.
Surface plasmon resonance (SPR) is another valuable tool that provides real-time kinetic data, allowing for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants also yields the equilibrium dissociation constant (K_D). These kinetic parameters are critical for understanding the duration of the drug-target interaction and can influence the pharmacological effect of the compound.
Computational Chemistry and Molecular Modeling Studies of 5 4 Hydroxyphenyl Morpholin 3 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions of 5-(4-Hydroxyphenyl)morpholin-3-one
There are no specific studies available that have employed Density Functional Theory (DFT) or other quantum chemical methods to elucidate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors of this compound. Such calculations would be valuable in predicting its chemical behavior and potential for intermolecular interactions.
Molecular Docking and Ligand-Protein Interaction Studies of this compound with Potential Targets
No published research could be identified that details molecular docking studies of this compound with any specific protein targets. Consequently, there is no data on its binding affinity, preferred binding poses, or key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) within a protein active site.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of this compound
Information regarding molecular dynamics (MD) simulations to assess the conformational flexibility, stability of ligand-protein complexes, or the dynamics of binding of this compound is not present in the current scientific literature. These studies would be essential for understanding the dynamic behavior of the molecule in a biological environment.
Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds
There is no evidence of pharmacophore models being developed based on the structure of this compound. Furthermore, no virtual screening campaigns using its scaffold to identify novel bioactive compounds have been reported.
Pre Clinical Pharmacological Investigations and Biological Activity Profiling of 5 4 Hydroxyphenyl Morpholin 3 One
In Vitro Biological Activity Screening and Efficacy Assessment
Cell-Based Assays for Functional Response and Viability
No publicly available data from cell-based assays investigating the functional response or effects on cell viability of 5-(4-Hydroxyphenyl)morpholin-3-one could be located. Such studies would typically involve treating various cell lines with the compound to assess parameters like cytotoxicity, proliferation, apoptosis, or specific signaling pathway modulation.
Enzyme Assays and Receptor Binding Studies for Target Engagement
There is no information in the public domain regarding enzyme assays or receptor binding studies conducted to determine the specific molecular targets of this compound. These experiments are crucial for elucidating the mechanism of action of a compound.
In Vivo Efficacy Studies in Relevant Pre-clinical Disease Models
Animal Model Selection and Experimental Design for Efficacy Evaluation
No records of in vivo efficacy studies using this compound in any preclinical disease models were found. The selection of animal models and the design of such experiments would be contingent on the initial in vitro findings, which are not available.
Biomarker Identification and Translational Research in Pre-clinical Models
The identification of biomarkers and subsequent translational research are dependent on data from both in vitro and in vivo studies. Due to the lack of these foundational studies for this compound, no information on associated biomarkers exists.
Mechanistic Pharmacokinetic Studies (ADME) at the Pre-clinical Level
No data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound at the preclinical level have been published. These studies are fundamental to understanding the pharmacokinetic profile of a potential drug candidate.
Absorption, Distribution, Metabolism, and Excretion Principles in Animal Models
The characterization of a drug candidate's ADME profile in animal models is a critical component of preclinical development. These studies are essential for predicting the pharmacokinetic behavior of the compound in humans. nih.govmsdvetmanual.combioagilytix.comlww.commdpi.com The process typically involves administering the compound to various animal species, such as mice, rats, and dogs, and analyzing biological samples to understand its journey through the body. ecco-ibd.euusamvcluj.ronih.gov
Absorption: Following oral administration, the rate and extent to which this compound enters the systemic circulation would be determined. Factors influencing its absorption would include its solubility, permeability across the intestinal wall, and any potential for first-pass metabolism in the gut or liver. lww.comyoutube.com For a compound with a hydroxyphenyl group, its polarity might influence its absorption characteristics.
Distribution: Once absorbed, the compound's distribution throughout the body's tissues and fluids would be investigated. lww.com Studies would determine the extent of its binding to plasma proteins and whether it preferentially accumulates in certain organs. ecco-ibd.eunih.gov The presence of the morpholine (B109124) and hydroxyphenyl moieties would influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn govern its distribution.
Metabolism: The metabolic fate of this compound would be a key area of investigation. In vitro studies using liver microsomes and hepatocytes from different species, including humans, would be conducted to identify the primary metabolic pathways. nih.govyoutube.com The cytochrome P450 (CYP) enzyme system is a major contributor to the metabolism of many drugs. medsafe.govt.nzyoutube.com The morpholine ring could be susceptible to oxidation, while the hydroxyphenyl group is a potential site for Phase II conjugation reactions, such as glucuronidation. nih.gov Identifying the major metabolites is crucial, as they could be active, inactive, or even toxic.
A representative, though hypothetical, data table for ADME parameters in various animal models is presented below to illustrate how such data would be organized.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| Oral Bioavailability (%) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available | Data not available |
| Major Excretion Route | Data not available | Data not available | Data not available |
Drug-Drug Interaction Potential at the Molecular Level
Investigating the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a regulatory requirement and a critical step in ensuring patient safety. nih.gov These interactions often occur at the level of drug-metabolizing enzymes and transporters.
Cytochrome P450 Inhibition: In vitro assays would be performed to assess the ability of this compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govnih.gov Such inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially causing toxicity. youtube.com Some morpholine-containing compounds have been shown to inhibit CYP enzymes.
Cytochrome P450 Induction: Studies would also evaluate whether this compound can induce the expression of CYP enzymes. medsafe.govt.nznih.govnih.gov Induction can accelerate the metabolism of other drugs, reducing their efficacy. medsafe.govt.nz
Interaction with Drug Transporters: The potential for the compound to interact with key drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), would also be assessed. Inhibition of these transporters can alter the absorption and disposition of other medications.
A hypothetical data table summarizing the in vitro drug-drug interaction potential is provided below.
Table 2: Hypothetical In Vitro Drug-Drug Interaction Profile of this compound
| Enzyme/Transporter | Inhibition (IC50, µM) | Induction (EC50, µM) |
|---|---|---|
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
| P-glycoprotein (P-gp) | Data not available | Data not available |
| OATP1B1 | Data not available | Data not available |
Future Directions and Emerging Research Avenues for 5 4 Hydroxyphenyl Morpholin 3 One
Integration of Artificial Intelligence and Machine Learning in Morpholin-3-one (B89469) Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and development, and the study of morpholin-3-one derivatives is no exception. These powerful computational tools offer the potential to accelerate research, reduce costs, and enhance the predictive accuracy of therapeutic outcomes.
AI and ML algorithms can be employed to analyze vast datasets of chemical structures and biological activities. nih.gov This allows for the rapid identification of promising lead compounds and the prediction of their pharmacological properties. For instance, fine-tuned large language models like GPT-3 have demonstrated the ability to predict the electronic and functional properties of organic molecules, a capability that can be harnessed to screen virtual libraries of morpholin-3-one analogs for desired therapeutic effects. rsc.org
Furthermore, the hybridization of ML with operations research presents a powerful approach to optimizing complex problems in drug development. youtube.com This could involve using ML to predict the efficacy of a series of morpholin-3-one derivatives and then employing operations research to determine the most efficient synthetic route or to optimize clinical trial design. youtube.com The application of Optical Chemical Structure Recognition (OCSR) tools, enhanced by AI, can also streamline the process of digitizing and analyzing chemical information from various sources, further accelerating the research cycle. researchgate.net
Table 1: Applications of AI and ML in Morpholin-3-one Research
| Application Area | Specific Task | Potential Impact |
| Drug Discovery | Virtual screening of compound libraries | Faster identification of potent and selective inhibitors. |
| Lead Optimization | Predicting structure-activity relationships (SAR) | Design of more effective and safer drug candidates. |
| Process Chemistry | Optimization of synthetic routes | More efficient and cost-effective manufacturing processes. |
| Clinical Trials | Predicting patient responses to treatment | Personalized medicine approaches and improved trial outcomes. |
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights
While the morpholin-3-one core has been investigated for its role in developing inhibitors for targets like monoacylglycerol lipase (B570770) (MAGL) for neurological disorders and as EGFR tyrosine kinase inhibitors for cancer, a deeper understanding of its mechanism of action is opening doors to new therapeutic avenues. nih.govnih.gov The structural similarities of morpholin-3-ones to other biologically active scaffolds suggest a broad potential for this compound class.
For example, the 3-(4-hydroxyphenyl)indoline-2-one scaffold, which shares structural features with 5-(4-hydroxyphenyl)morpholin-3-one, has shown potent and selective anticancer activity. nih.gov This suggests that morpholin-3-one derivatives could also be explored for their potential as anticancer agents, possibly acting through novel mechanisms. nih.gov The quinolinone scaffold, another related heterocyclic structure, has been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. mdpi.com This broad spectrum of activity for a related scaffold hints at the untapped therapeutic potential of this compound and its derivatives.
The development of multi-target agents is another promising direction. mdpi.com By strategically modifying the this compound structure, it may be possible to design compounds that modulate multiple biological targets simultaneously, offering a more holistic therapeutic approach for complex diseases.
Methodological Advancements in Chemical Biology for Morpholin-3-one Characterization
The precise characterization of the interactions between small molecules and their biological targets is fundamental to drug discovery. Advances in chemical biology are providing increasingly sophisticated tools to probe these interactions for morpholin-3-one derivatives.
Techniques such as positron emission tomography (PET) imaging, which has been used to study a morpholin-3-one derivative for imaging monoacylglycerol lipase in the brain, allow for the non-invasive visualization and quantification of drug-target engagement in living organisms. nih.gov The development of novel PET tracers based on the morpholin-3-one scaffold could be instrumental in understanding the in vivo behavior of these compounds and their engagement with various targets. nih.gov
Furthermore, the synthesis of derivatives with specific functionalities can aid in their characterization. For instance, the introduction of a 1-naphthyl substituent has been shown to restore antimicrobial activity in related compounds, highlighting the importance of systematic structural modifications. nih.gov The synthesis and evaluation of a library of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as tyrosinase inhibitors demonstrates a successful approach to systematically exploring the structure-activity relationship of a related scaffold. nih.gov
Table 2: Chemical Biology Techniques for Morpholin-3-one Characterization
| Technique | Application | Information Gained |
| Positron Emission Tomography (PET) | In vivo imaging of target engagement | Real-time visualization of drug distribution and target binding. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure | Identification of key structural features for biological activity. |
| Molecular Docking Simulations | Predicting binding modes with target proteins | Insights into the molecular basis of drug-target interactions. nih.gov |
| In Vitro Kinase Assays | Measuring inhibitory activity against specific enzymes | Quantification of potency and selectivity. mdpi.com |
Addressing Research Gaps and Challenges in the Study of this compound
Despite the promising potential of this compound, several research gaps and challenges need to be addressed to fully realize its therapeutic utility. A key challenge lies in the development of efficient and scalable synthetic routes. While methods for synthesizing related compounds like 4-(4-aminophenyl)morpholin-3-one (B139978) exist, optimizing these for industrial-scale production remains a priority. google.com Similarly, the synthesis of key intermediates, such as 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, requires robust and commercially viable manufacturing processes. wjpsonline.com
A comprehensive understanding of the compound's metabolic fate and potential off-target effects is also crucial. While some morpholine-substituted derivatives have shown minimal toxicity in preliminary studies, a thorough toxicological profile is necessary for clinical translation. mdpi.com
Furthermore, a deeper exploration of the compound's mechanism of action across different disease models is warranted. While initial studies have focused on specific targets, a broader screening against a panel of kinases and other enzymes could uncover novel therapeutic opportunities. nih.govnih.gov The exploration of this scaffold's potential as a bioisostere for other important heterocycles, such as pyrimidine, could also lead to new avenues of research. mdpi.com
By systematically addressing these research gaps through a combination of advanced synthetic chemistry, rigorous biological evaluation, and cutting-edge computational approaches, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 5-(4-Hydroxyphenyl)morpholin-3-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving protection-deprotection strategies is critical. For example, the hydroxyl group on the phenyl ring may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during morpholinone ring formation. Acylation or nucleophilic substitution reactions with morpholine derivatives under basic conditions (e.g., triethylamine in dichloromethane) can facilitate coupling . Reaction optimization should focus on temperature control (e.g., 0–25°C) and solvent selection (polar aprotic solvents like THF) to enhance yield and purity .
Q. How can structural elucidation of this compound be performed to confirm its molecular geometry?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, especially distinguishing morpholinone ring protons (δ 3.5–4.5 ppm) from aromatic protons (δ 6.5–7.5 ppm) .
- X-ray diffraction : Single-crystal analysis resolves bond angles and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and morpholinone oxygen, which influences stability .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Start with in vitro assays:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ calculations .
- Binding assays : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., kinases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for this compound derivatives?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors .
- Analytical monitoring : Employ HPLC-MS to detect intermediates and byproducts, ensuring reaction progression aligns with mechanistic pathways .
- Case study : reports high-yield industrial-scale synthesis of a similar morpholinone derivative using eco-friendly conditions (aqueous medium, room temperature), which may guide optimization .
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using software like AutoDock Vina to predict binding affinity and active site residues .
- QSAR modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity data to design analogs with enhanced potency .
Q. How can conflicting bioactivity data across studies be reconciled?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) from studies like (broad antimicrobial activity) and (specific anticancer effects).
- Dose-response validation : Reproduce assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What advanced analytical techniques are recommended for characterizing degradation products under stressed conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then analyze using:
- LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry.
- NMR stability studies : Track structural changes, such as oxidation of the hydroxyl group to a ketone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
